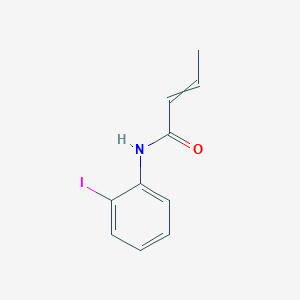
N-(2-iodophenyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-iodophenyl)but-2-enamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a but-2-enamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)but-2-enamide can be achieved through several methods. One notable approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope, making it a versatile method for the preparation of enamides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of enamide synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-iodophenyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2-iodophenyl)but-2-enamide has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving iodine-containing compounds.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(2-iodophenyl)but-2-enamide exerts its effects involves its interaction with molecular targets and pathways. The iodine atom in the phenyl ring plays a crucial role in its reactivity, influencing the compound’s behavior in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-bromophenyl)but-2-enamide: Similar structure but with a bromine atom instead of iodine.
N-(2-chlorophenyl)but-2-enamide: Contains a chlorine atom in place of iodine.
N-(2-fluorophenyl)but-2-enamide: Features a fluorine atom instead of iodine.
Uniqueness
N-(2-iodophenyl)but-2-enamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s behavior in chemical reactions, making it a valuable compound for specific applications.
Propiedades
Número CAS |
918334-77-7 |
|---|---|
Fórmula molecular |
C10H10INO |
Peso molecular |
287.10 g/mol |
Nombre IUPAC |
N-(2-iodophenyl)but-2-enamide |
InChI |
InChI=1S/C10H10INO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h2-7H,1H3,(H,12,13) |
Clave InChI |
XTKUTZQWKJLMFB-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)NC1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


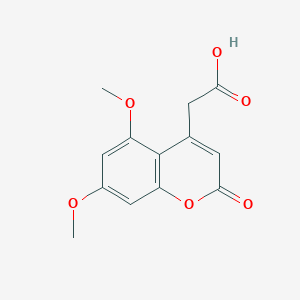
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]-](/img/structure/B14197545.png)
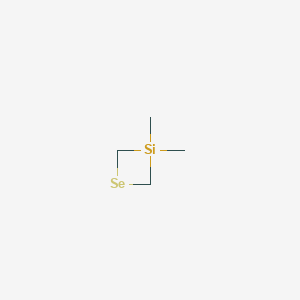
![5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde](/img/structure/B14197560.png)
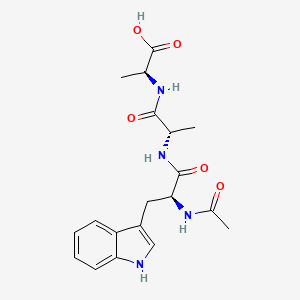
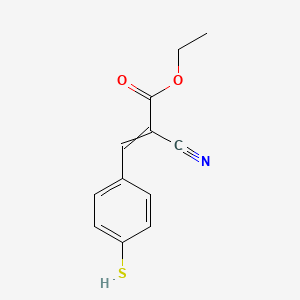
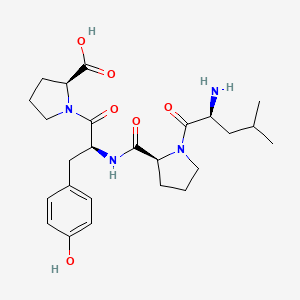

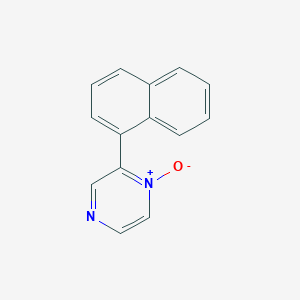
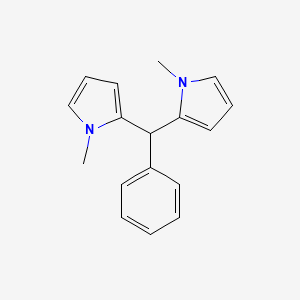

![2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol](/img/structure/B14197603.png)
![4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14197608.png)
![Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-](/img/structure/B14197615.png)
